molecular formula C6H3BrClN3 B1276520 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22276-95-5

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1276520
Key on ui cas rn: 22276-95-5
M. Wt: 232.46 g/mol
InChI Key: OXLMTRZWMHIZBY-UHFFFAOYSA-N
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Patent
US09181221B2

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-1) (3.99 g, 26.0 mmol, 1.0 eq) in dry DCM (150 mL) under argon, N-bromosuccinimide (6.02 g, 33.8 mmol, 1.3 eq) is added and the resulting mixture is stirred at RT for 3 h. The reaction mixture is diluted with MeOH (30 mL) and then concentrated in vacuo to yield a slight brown solid. The residue is triturated with H2O (150 mL). The solid is collected by filtration and then re-crystallized in MeOH to afford the product, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-2).
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)Cl.CO>[Br:11][C:10]1[C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[N:5][C:4]=2[NH:8][CH:9]=1

Inputs

Step One
Name
Quantity
3.99 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.02 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a slight brown solid
CUSTOM
Type
CUSTOM
Details
The residue is triturated with H2O (150 mL)
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
re-crystallized in MeOH

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CNC=2N=CN=C(C21)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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